molecular formula C10H10O4 B042379 4-Formyl-2-methoxyphenyl acetate CAS No. 881-68-5

4-Formyl-2-methoxyphenyl acetate

Cat. No.: B042379
CAS No.: 881-68-5
M. Wt: 194.18 g/mol
InChI Key: PZSJOBKRSVRODF-UHFFFAOYSA-N
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Description

Vanillin acetate is a phenyl acetate obtained by the formal condensation of phenolic group of vanillin with acetic acid. It is a member of benzaldehydes, a monomethoxybenzene and a member of phenyl acetates. It is functionally related to a vanillin.
Vanillyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

Studies on vanillin, a closely related compound, suggest that it exhibits a range of bioactive properties, including neuroprotection, anticarcinogenic effects, and antioxidant activity . These properties suggest that vanillin acetate may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

The exact mode of action of vanillin acetate remains to be fully elucidated. It is known that vanillin, a related compound, operates as a potent scavenger of reactive oxygen species (ros), contributing to its antioxidant activity . This suggests that vanillin acetate may also interact with its targets to modulate oxidative stress.

Biochemical Pathways

Vanillin acetate is likely involved in several biochemical pathways. For instance, the biotransformation of ferulic acid, a precursor of vanillin, involves coenzyme A-dependent and non-beta-oxidative pathways . These pathways lead to the formation of feruloyl-CoA, which is further oxidized to vanilloyl-CoA, and finally reduced to form vanillin . Given the structural similarity between vanillin and vanillin acetate, it is plausible that vanillin acetate may be involved in similar biochemical pathways.

Pharmacokinetics

Research on vanillin suggests that it is readily absorbed in the blood and plasma, indicating good bioavailability

Result of Action

Given its structural similarity to vanillin, it may share some of vanillin’s reported effects, such as neuroprotection, anticarcinogenic effects, and antioxidant activity .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSJOBKRSVRODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061256
Record name Benzaldehyde, 4-(acetyloxy)-3-methoxy-
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour
Record name Vanillin acetate
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Record name Vanillin acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

287.00 to 288.00 °C. @ 760.00 mm Hg
Record name Vanillin acetate
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Solubility

slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Vanillin acetate
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Record name Vanillin acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/
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CAS No.

881-68-5
Record name Acetovanillin
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Record name Vanillin acetate
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Record name Acetylvanillin
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Record name Acetylvanillin
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Record name Benzaldehyde, 4-(acetyloxy)-3-methoxy-
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Record name Benzaldehyde, 4-(acetyloxy)-3-methoxy-
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Record name 4-formyl-2-methoxyphenyl acetate
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Record name VANILLIN ACETATE
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Record name Vanillin acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77 - 79 °C
Record name Vanillin acetate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Triethylamine (2.8 liters, 20.1 moles) was added dropwise to a solution of vanillin (2.00 kg., 13.15 moles) and acetic anhydride (2.6 liters, 27.5 moles) in methylene chloride (11.3 liters) maintaining temperature below 25° C. After adding 4-dimethylaminopyridine (20 g.) the solution was stirred at room temperature for 30 minutes. The reaction mixture was washed twice with water, followed by 20% (w/w) hydrochloric acid and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to 8 liters. Hexane (15 liters) was added slowly while removing remaining methylene chloride. After cooling, 2.45 kg. (96% yield) product was filtered off. Recrystallization of a small sample from anhydrous ether gave the acetate as fine yellow needles, M.P. 76°-78° C.
Quantity
2.8 L
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step One
Quantity
11.3 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of of 4-hydroxy-3-methoxybenzaldehyde (10 g, 66 mmol) in 30 mL of THF was added Ac2O (8 g, 80 mmol) and TEA (20 g, 198 mmol). The reaction was stirred at room temperature overnight. The volatiles were evaporated to afford 15 g of product as an oil, which was used for next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of vanillin (60.8 g), triethylamine (60 ml), acetic anhydride (44 ml), and 4-dimethylaminopyridine (1.0 g) in methylene chloride (800 ml) is stirred at room temperature for about 30 minues, and the volume then reduced by 50% in vacuo. The residue is diluted with ether and the solution washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give the desired product.
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-2-methoxyphenyl acetate
Reactant of Route 2
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4-Formyl-2-methoxyphenyl acetate
Reactant of Route 3
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4-Formyl-2-methoxyphenyl acetate
Reactant of Route 4
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4-Formyl-2-methoxyphenyl acetate
Reactant of Route 5
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4-Formyl-2-methoxyphenyl acetate
Reactant of Route 6
4-Formyl-2-methoxyphenyl acetate
Customer
Q & A

Q1: What is the primary natural source of Vanillin acetate?

A1: Vanillin acetate has been identified as a constituent of the essential oil extracted from the roots of Bupleurum chinense DC., a plant used in traditional Chinese medicine. []

Q2: Can Vanillin acetate be synthesized from other naturally occurring compounds?

A2: Yes, Vanillin acetate can be synthesized from eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, through a multi-step process involving microwave-assisted isomerization and oxidation reactions. []

Q3: Has Vanillin acetate shown any potential in repelling insects?

A3: Research suggests that Vanillin acetate, especially in combination with specific plant essential oils like anis, bay, and calamus, displays repellent activity against blood-sucking arthropods, including mosquitos and mites. []

Q4: Are there any studies on using Vanillin acetate in the synthesis of complex molecules?

A4: Vanillin acetate has been employed as a starting material in the synthesis of various complex molecules. For example, it was used in the synthesis of (′)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran. [] It has also been used in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative investigated in the metabolic studies of mosapride, a gastroprokinetic agent. []

Q5: Can Vanillin acetate be used to synthesize Vanillin?

A5: Yes, Vanillin acetate can be converted into Vanillin. This involves a three-step enzymatic process: acetylation of curcumin to monoacetyl curcumin using Candida antarctica lipase (CAL), conversion of monoacetyl curcumin to vanillin acetate using Funalia trogii laccase (LccFtr), and finally, deacetylation of vanillin acetate to Vanillin using Pleurotus eryngii feruloyl esterase (PeFaeA). []

Q6: How can the reduction of Vanillin acetate be selectively controlled?

A6: Sodium borohydride (NaBH4) can be used to selectively reduce Vanillin acetate. Studies have shown that NaBH4 preferentially reduces the aldehyde group in Vanillin acetate to yield 4-(hydroxymethyl)-2-methoxyphenylacetate, leaving the ester group intact. This selectivity is crucial in organic synthesis, and this reaction serves as a valuable example in demonstrating chemoselectivity in organic chemistry. [, ]

Q7: Has Vanillin acetate been used in the formation of nanostructures?

A7: Research demonstrates the use of a derivative of Vanillin acetate, ortho-vanillin, in the synthesis of a 42-nuclear lanthanide nano-ring. The complex, formed through self-assembly, incorporates deprotonated ortho-vanillin, acetate, hydroxyl groups, and lanthanide centers. This discovery paves the way for potential applications in areas such as biological probes due to the unique luminescent properties of lanthanide complexes. []

Q8: Are there alternative sustainable methods for Vanillin production?

A8: While Vanillin can be produced from lignin, a byproduct of the paper industry, microbial synthesis presents a promising alternative. Syntrophococcus sucromutans, a newly discovered bacterial species, can utilize methoxymonobenzenoids, like those derived from lignin, as electron acceptors, potentially leading to Vanillin production. []

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